molecular formula C14H24O B12305983 (9Z,12E)-9,12-Tetradecadienal

(9Z,12E)-9,12-Tetradecadienal

Cat. No.: B12305983
M. Wt: 208.34 g/mol
InChI Key: XHXSPBYEQUMCKE-ZIMISOLQSA-N
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Description

(9Z,12E)-9,12-Tetradecadienal is an organic compound with the molecular formula C14H24O. It is a type of aldehyde characterized by the presence of two double bonds in the 9th and 12th positions of the carbon chain, with the configurations being Z (cis) and E (trans) respectively. This compound is known for its role in the chemical communication systems of various insects, particularly as a component of sex pheromones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12E)-9,12-Tetradecadienal can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. For instance, (E)-3-pentenyl triphenyl phosphonium bromide can react with 9-acetoxy nonanal to yield (9Z,12E)-tetradeca-9,12-diene-1-ol acetate, which can then be oxidized to form the aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(9Z,12E)-9,12-Tetradecadienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The double bonds in the compound can undergo electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) can be used for addition reactions across the double bonds.

Major Products

    Oxidation: (9Z,12E)-9,12-Tetradecadienoic acid.

    Reduction: (9Z,12E)-9,12-Tetradecadienol.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

(9Z,12E)-9,12-Tetradecadienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (9Z,12E)-9,12-Tetradecadienal primarily involves its interaction with olfactory receptors in insects. These receptors are highly specific and can detect the compound at very low concentrations, triggering behavioral responses such as attraction or mating. The molecular targets are typically G-protein coupled receptors (GPCRs) located in the antennae of insects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9Z,12E)-9,12-Tetradecadienal is unique due to its specific role in insect communication systems. Its precise double bond configuration and functional group make it highly effective as a pheromone component, distinguishing it from other similar compounds that may not have the same biological activity.

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(9E,12E)-tetradeca-9,12-dienal

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3/b3-2+,6-5+

InChI Key

XHXSPBYEQUMCKE-ZIMISOLQSA-N

Isomeric SMILES

C/C=C/C/C=C/CCCCCCCC=O

Canonical SMILES

CC=CCC=CCCCCCCCC=O

Origin of Product

United States

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